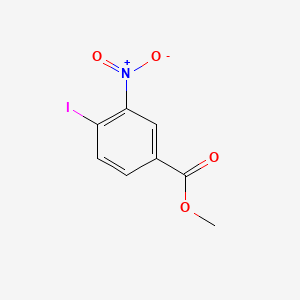

4-碘-3-硝基苯甲酸甲酯

概述

描述

Methyl 4-iodo-3-nitrobenzoate is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C8H6INO4 .

Molecular Structure Analysis

The molecular structure of Methyl 4-iodo-3-nitrobenzoate is represented by the InChI code: 1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Its average mass is 307.042 Da and its monoisotopic mass is 306.934143 Da .Physical and Chemical Properties Analysis

Methyl 4-iodo-3-nitrobenzoate is a light-yellow to brown powder or crystals . It is soluble in DCM 10mg/0.5mL and insoluble in water . It should be stored in a refrigerator .科学研究应用

合成和化学反应

Castro–Stephens 偶联和成环:4-碘-3-硝基苯甲酸甲酯用于通过 Castro–Stephens 偶联和随后的成环合成 5-硝基异香豆素。这涉及与芳基炔基铜(I) 试剂和 Sonogashira 偶联的反应,导致形成各种 2-炔基-3-硝基苯甲酸酯及其环化产物 (Woon 等人,2006).

Fischer 酯化:该化合物是 Fischer 酯化反应的产物,这是有机化学教育和研究中的一个重要过程。该反应用于合成 4-氨基-3-硝基苯甲酸甲酯,证明了 4-碘-3-硝基苯甲酸甲酯在生产其他有用化合物中的用途 (Kam 等人,2020).

溶解度和热力学研究:已经对类似化合物(例如 3-甲基-4-硝基苯甲酸)在各种有机溶剂中的溶解度进行了研究。这些研究对于了解相关化合物的物理性质和溶解度行为至关重要 (Wu 等人,2016).

晶体学和材料科学

氢键分子结构:对类似 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯的化合物进行的研究揭示了对氢键分子结构的见解,这在晶体工程和新材料的设计中至关重要 (Portilla 等人,2007).

非线性光学性质:研究了类似 4-甲基-3-硝基苯甲酸的化合物的结构和光学性质,以了解它们作为非线性光学材料的潜力。这项研究在光子学和材料科学领域具有重要意义 (Bharathi 等人,2016).

分子结构和振动分析:使用密度泛函理论 (DFT) 研究相关化合物的分子结构和振动特性。此类研究对于了解这些材料的化学和物理性质至关重要 (Prashanth 等人,2015).

安全和危害

Methyl 4-iodo-3-nitrobenzoate is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

作用机制

Mode of Action

It is known that nitro compounds, such as methyl 4-iodo-3-nitrobenzoate, can undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitro compounds are known to be involved in various biochemical reactions, suggesting that methyl 4-iodo-3-nitrobenzoate could potentially affect multiple pathways .

Pharmacokinetics

It is known that the compound is soluble in dcm (dichloromethane) but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility properties.

Action Environment

The action, efficacy, and stability of Methyl 4-iodo-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is known to be light-sensitive, suggesting that exposure to light could potentially affect its stability and efficacy . Additionally, the compound’s solubility properties could influence its distribution and action in different environments within the body .

生化分析

Biochemical Properties

Methyl 4-iodo-3-nitrobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between Methyl 4-iodo-3-nitrobenzoate and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing various biochemical pathways .

Cellular Effects

Methyl 4-iodo-3-nitrobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, Methyl 4-iodo-3-nitrobenzoate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-iodo-3-nitrobenzoate involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor of certain enzymes, such as kinases and cytochrome P450, by binding to their active sites and preventing substrate binding. Additionally, Methyl 4-iodo-3-nitrobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-iodo-3-nitrobenzoate can change over time due to its stability and degradation. This compound is known to be light-sensitive and should be stored in the dark to prevent degradation. Over time, the stability of Methyl 4-iodo-3-nitrobenzoate can be affected by various factors, including temperature and exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 4-iodo-3-nitrobenzoate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

Methyl 4-iodo-3-nitrobenzoate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that may further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction between Methyl 4-iodo-3-nitrobenzoate and cytochrome P450 can lead to the formation of metabolites that may have distinct biochemical properties and effects on cellular function .

Transport and Distribution

Within cells and tissues, Methyl 4-iodo-3-nitrobenzoate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of Methyl 4-iodo-3-nitrobenzoate within cells can influence its activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Methyl 4-iodo-3-nitrobenzoate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Methyl 4-iodo-3-nitrobenzoate within specific subcellular regions can influence its interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

methyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBIQRYVKITCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305133 | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-27-2 | |

| Record name | 89976-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Methyl 4-iodo-3-nitrobenzoate in the synthesis of 4-Iodo-3-nitrobenzamide?

A1: The research article [] describes a method for preparing 4-Iodo-3-nitrobenzamide using Methyl 4-iodo-3-nitrobenzoate as the starting material. This method utilizes an aminolysis reaction with ammonia gas or ammonia water, offering a simple and efficient route with mild reaction conditions. This results in a high yield (over 80%) and high purity (at least 99.5% by HPLC) of the desired 4-Iodo-3-nitrobenzamide product.

Q2: Are there alternative methods to synthesize 4-Iodo-3-nitrobenzamide?

A2: While the provided research article [] focuses on using Methyl 4-iodo-3-nitrobenzoate, alternative synthetic routes to 4-Iodo-3-nitrobenzamide might exist. Exploring different starting materials, reagents, and reaction conditions could potentially lead to alternative synthesis methods. Further research and literature review would be necessary to identify and compare such alternatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)